molecular formula C22H25NO4 B11506474 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-

2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-

Cat. No.: B11506474
M. Wt: 367.4 g/mol
InChI Key: NMOVBJYGHOOFDI-UHFFFAOYSA-N
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Description

2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an adamantane group, which is known for its stability and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming increasingly common in the industrial production of such compounds .

Chemical Reactions Analysis

Types of Reactions

2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- involves its interaction with specific molecular targets. The adamantane group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- lies in the presence of the adamantane group, which imparts exceptional stability and unique structural properties. This makes it particularly valuable in applications where stability and specific interactions with molecular targets are crucial .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-6-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H25NO4/c1-26-17-2-3-19-16(7-17)8-18(21(25)27-19)20(24)23-12-22-9-13-4-14(10-22)6-15(5-13)11-22/h2-3,7-8,13-15H,4-6,9-12H2,1H3,(H,23,24)

InChI Key

NMOVBJYGHOOFDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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